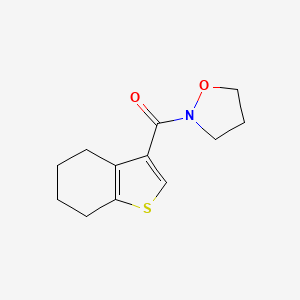
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of oxazolidinones and has been found to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, emotion, and behavior. This compound has also been found to possess antioxidant properties, which may help protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone in lab experiments is its ability to modulate the levels of neurotransmitters in the brain. This makes it a promising candidate for the development of drugs for the treatment of various neurological disorders such as depression, anxiety, and epilepsy.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Orientations Futures
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has several potential future directions in scientific research. Some of these include:
1. Development of novel drugs for the treatment of neurological disorders such as depression, anxiety, and epilepsy.
2. Investigation of the potential anticancer properties of this compound.
3. Study of the mechanisms underlying the antioxidant properties of this compound.
4. Exploration of the potential use of this compound as a neuroprotective agent.
5. Investigation of the potential use of this compound in the treatment of Alzheimer's disease.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its ability to modulate the levels of neurotransmitters in the brain makes it a promising candidate for the development of drugs for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with oxazolidinone in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a suitable base to obtain the final compound.
Applications De Recherche Scientifique
1,2-Oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against various enzymes such as monoamine oxidase and acetylcholinesterase. This compound has also been shown to possess anticonvulsant, antidepressant, and anxiolytic properties.
Propriétés
IUPAC Name |
1,2-oxazolidin-2-yl(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-12(13-6-3-7-15-13)10-8-16-11-5-2-1-4-9(10)11/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHWZOZTOZZLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile](/img/structure/B6630888.png)
![2-[(2-Chloro-4-cyanophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B6630894.png)


![2-Hydroxy-3-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]propanoic acid](/img/structure/B6630928.png)


![[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)




